2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(3-methoxypropyl)acetamide
Description
2-[3-(4-Chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(3-methoxypropyl)acetamide is a pyridazinone derivative characterized by a 6-oxopyridazinone core substituted with a 4-chlorophenyl group at position 3 and an acetamide side chain linked to a 3-methoxypropylamine moiety.
Synthetic approaches for analogous compounds involve coupling pyridazinone intermediates with substituted anilines or amines. For instance, describes the use of thionyl chloride and DMF to activate carboxylic acids for amide bond formation, yielding pyridazinone-acetamide hybrids in high yields (e.g., 79% for a dichloro-substituted analog) . Similarly, outlines condensation reactions between pyridazinones and acetamide precursors in the presence of K₂CO₃ and DMF .
Properties
IUPAC Name |
2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]-N-(3-methoxypropyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O3/c1-23-10-2-9-18-15(21)11-20-16(22)8-7-14(19-20)12-3-5-13(17)6-4-12/h3-8H,2,9-11H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJNMRYNNQNUNSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)CN1C(=O)C=CC(=N1)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(3-methoxypropyl)acetamide typically involves the following steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or keto acids under acidic or basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via electrophilic aromatic substitution reactions, often using chlorobenzene derivatives and suitable catalysts.
Attachment of the Acetamide Moiety: The acetamide group is attached through acylation reactions, typically using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(3-methoxypropyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(3-methoxypropyl)acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(3-methoxypropyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and physiological responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally related pyridazinone-acetamide derivatives, emphasizing substituents, synthesis yields, and spectral properties:
Structural and Functional Insights
- Acetamide Side Chain: The 3-methoxypropyl group in the target compound may improve solubility compared to aromatic substituents (e.g., 4-nitrophenyl in ) . Heterocyclic Moieties: Piperazine-linked analogs (–6) exhibit modular pharmacophore tuning, with chlorophenyl groups influencing lipophilicity and binding interactions .
- Synthesis Efficiency: Yields for pyridazinone-acetamides range from 44% to 79%, dependent on substituent complexity. The azepane-sulfonyl analog () achieved the highest yield (79%) due to optimized activation with thionyl chloride .
Research Findings and Implications
Physicochemical Properties
- Solubility : The 3-methoxypropyl group in the target compound likely enhances water solubility compared to analogs with bulky aryl groups (e.g., ’s 4-nitrophenyl), aligning with trends in alkyl-ether substituents .
- Thermal Stability : Melting points for related compounds range from 204°C () to 233°C (), suggesting that polar substituents (e.g., nitro groups) increase crystalline stability .
Biological Activity
The compound 2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(3-methoxypropyl)acetamide has gained attention in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article explores its biological activity, synthesis, and structure-activity relationships based on a review of diverse scientific literature.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 357.83 g/mol. The structure features a pyridazinone core, which is significant in various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C18H20ClN3O2 |
| Molecular Weight | 357.83 g/mol |
| CAS Number | 1219584-39-0 |
| LogP | 4.2663 |
| Polar Surface Area | 63.165 Ų |
Synthesis
The synthesis of this compound generally involves multi-step reactions utilizing various organic solvents and catalysts. Typical solvents include dimethylformamide (DMF) or dichloromethane, with reaction conditions optimized for yield and purity.
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, in vitro studies have shown that derivatives of pyridazinone can inhibit cancer cell proliferation through various mechanisms:
- Mechanism of Action : Compounds may induce apoptosis in cancer cells or inhibit specific pathways involved in tumor growth.
- Case Study : A study demonstrated that a related compound exhibited IC50 values comparable to established anticancer agents like 5-fluorouracil, suggesting potent anticancer activity .
Antimicrobial Activity
The antimicrobial properties of this compound have also been evaluated:
- Activity Against Bacteria : Studies indicate that compounds similar to this one demonstrate moderate to strong antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli.
- Case Study : In a comparative study, the compound showed efficacy similar to standard antibiotics, highlighting its potential as an antimicrobial agent .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound:
- Chlorophenyl Group : The presence of the chlorophenyl moiety is associated with enhanced lipophilicity, which may contribute to improved cell membrane permeability and bioactivity.
- Pyridazinone Core : The pyridazinone structure is known for its diverse pharmacological profiles, including anticancer and antimicrobial effects.
Q & A
Basic: What synthetic routes are recommended for synthesizing 2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(3-methoxypropyl)acetamide, and how can reaction conditions be optimized?
The compound is synthesized via multi-step routes involving:
- Step 1: Formation of the pyridazinone core through cyclization of hydrazine derivatives with diketones or β-ketoesters under acidic conditions (e.g., HCl or H₂SO₄ catalysis) .
- Step 2: Introduction of the 4-chlorophenyl group via nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura coupling) .
- Step 3: Acetamide functionalization using N-(3-methoxypropyl)amine via amide bond formation, typically employing carbodiimide coupling agents (e.g., EDC/HOBt) .
Optimization Tips:
- Use polar aprotic solvents (e.g., DMF or acetonitrile) for coupling reactions to enhance solubility.
- Monitor reaction progress with TLC or HPLC, and purify intermediates via column chromatography to minimize impurities .
Advanced: How can researchers resolve contradictions in biological activity data across different assays for this compound?
Discrepancies often arise from variations in assay conditions (e.g., cell lines, enzyme isoforms, or solvent systems). To address this:
- Standardize Assay Protocols: Use consistent cell lines (e.g., HEK293 for receptor studies) and solvent controls (e.g., DMSO ≤0.1% v/v) .
- Validate Target Engagement: Employ orthogonal methods like SPR (surface plasmon resonance) to confirm binding affinity alongside cell-based assays .
- Control for Metabolites: Analyze stability in assay media (e.g., LC-MS) to rule out degradation artifacts .
Basic: What analytical techniques are most reliable for confirming the structure and purity of this compound?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
